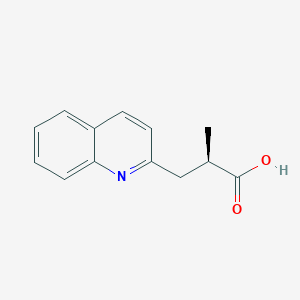

(2R)-2-Methyl-3-quinolin-2-ylpropanoic acid

Beschreibung

(2R)-2-Methyl-3-quinolin-2-ylpropanoic acid is a chiral quinoline-derived propanoic acid featuring a methyl group at the 2R position and a quinolin-2-yl substituent at the 3-position. This compound is of interest in medicinal chemistry due to quinoline’s established role in antimicrobial, anticancer, and anti-inflammatory agents. Its stereochemistry (2R configuration) may influence biological activity and synthetic pathways, necessitating enantioselective synthesis strategies .

Eigenschaften

IUPAC Name |

(2R)-2-methyl-3-quinolin-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9(13(15)16)8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,9H,8H2,1H3,(H,15,16)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXNANVZVYGLDK-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC2=CC=CC=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=NC2=CC=CC=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-quinolin-2-ylpropanoic acid typically involves the construction of the quinoline ring followed by the introduction of the propanoic acid side chain. One common method involves the Pfitzinger reaction, where isatin reacts with an aryl methyl ketone in the presence of a base to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-Methyl-3-quinolin-2-ylpropanoic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to reduce specific functional groups within the molecule.

Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

(2R)-2-Methyl-3-quinolin-2-ylpropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2R)-2-Methyl-3-quinolin-2-ylpropanoic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives

- Structure: Features a 2-oxo group on the quinoline ring and N-alkylation (e.g., methyl, ethyl).

- N-Alkylation alters lipophilicity and steric bulk, which may affect membrane permeability .

- Synthesis : Achieved via chemo-selective reactions of heterocyclic amides with acrylic acid derivatives. Yields and purity depend on alkylation efficiency .

- Pharmacology : Derivatives exhibit cytoactivity, with N-substitution patterns correlating with potency variations .

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid

- Structure: Contains a fused furo[3,2-h]quinoline system and a 4-methoxyphenyl substituent, linked to acetic acid.

- Key Differences: The fused furan ring increases aromaticity and electron density, altering reactivity. Acetic acid (vs.

- Synthesis: Multicomponent reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid (68% yield). Characterized by NMR, IR, and HRMS .

- Physical Properties : Melting point 271–272°C; IR peaks at 1715 cm⁻¹ (C=O) and 3047 cm⁻¹ (O-H) .

(2R)-Configured Amino Acid Derivatives

- Examples: (2R)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic acid (CAS 301850-37-3). (2R)-2-Amino-3-(pyridin-3-yl)propanoic acid.

- Key Differences: Substituents like dimethylamino or pyridyl groups modulate electronic properties and bioactivity (e.g., antimicrobial or enzyme inhibition). The 2R configuration is critical for enantioselective interactions in biological systems .

- Synthesis: Chiral auxiliaries or asymmetric catalysis ensure stereochemical control. Deprotection challenges noted for N-terminal analogs .

Structural and Functional Data Table

Biologische Aktivität

(2R)-2-Methyl-3-quinolin-2-ylpropanoic acid is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Overview of Biological Activity

The biological activity of this compound is primarily characterized by its interactions with various cellular targets, leading to significant pharmacological effects. Research indicates that this compound may exhibit:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although detailed mechanisms remain to be fully elucidated.

- Anticancer Effects : There is growing interest in its potential as an anticancer agent, with studies indicating that it may induce apoptosis in cancer cells through various signaling pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. These interactions can lead to alterations in enzyme activity, receptor binding, and modulation of cellular signaling pathways. For instance, it may act as a positive allosteric modulator for certain proteins involved in cellular stress responses and apoptosis regulation .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules and has potential applications in drug development. Its structural features allow it to be modified for enhanced biological activity or selectivity. The following table summarizes some key applications and findings related to its use:

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Research | Investigated for efficacy against various pathogens. | Exhibits inhibitory effects on specific bacteria. |

| Cancer Therapy | Studied for its ability to induce apoptosis in cancer cells. | Induces cell death through mitochondrial pathways. |

| Drug Development | Acts as a precursor for synthesizing novel therapeutic agents. | Potential for modification to enhance efficacy. |

Case Studies

- Antimicrobial Activity : A study focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated promising potential as a lead compound for antibiotic development.

- Anticancer Efficacy : In vitro studies demonstrated that this compound could significantly reduce cell viability in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

- Pharmacological Screening : A high-throughput screening assay identified this compound as a candidate for further investigation due to its modulatory effects on cellular pathways associated with neurodegenerative diseases like Parkinson's disease .

Q & A

Q. What are the key considerations for synthesizing (2R)-2-Methyl-3-quinolin-2-ylpropanoic acid with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, asymmetric hydrogenation using Rh or Ru catalysts with chiral ligands (e.g., BINAP) can achieve high stereocontrol . Protecting groups like Boc (tert-butoxycarbonyl) may stabilize intermediates, as seen in related quinoline derivatives . Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization.

Q. How can the structural identity and purity of this compound be validated?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Confirm stereochemistry via H-H NOESY to detect spatial proximity of methyl and quinoline groups .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] at m/z 260.1284 for CHNO) .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How does the R-configuration at the C2 position influence biological activity compared to the S-enantiomer?

- Methodological Answer : The R-configuration may enhance target binding due to steric and electronic effects. For example, (R)-enantiomers of amino acid derivatives show higher affinity for enzyme active sites, as observed in β-lactamase inhibition studies .

- Experimental Design :

Synthesize both enantiomers.

Compare IC values in enzyme inhibition assays (e.g., quinoline-dependent kinases).

Q. How can researchers reconcile contradictions in reported bioactivity data for quinoline-containing propanoic acid derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles:

- Variable Factors :

| Factor | Impact | Mitigation |

|---|---|---|

| Solvent (DMSO vs. aqueous) | Alters compound aggregation | Standardize solvent systems . |

| Cell line variability | Differential membrane permeability | Use isogenic cell lines . |

- Impurity Analysis :

Quantify by-products (e.g., diastereomers) via LC-MS and correlate with bioactivity .

Q. What strategies improve the aqueous solubility of this compound for in vitro studies?

- Methodological Answer :

- Salt Formation : Convert to sodium or lysine salts, as demonstrated for phenolic propanoic acids (increased solubility by 10-fold in PBS) .

- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance solubility without disrupting assays .

- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) for passive diffusion, followed by intracellular hydrolysis .

Q. How can researchers develop a robust HPLC method to quantify enantiomeric purity?

- Methodological Answer :

- Column Selection : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak IC) .

- Mobile Phase : Optimize hexane:isopropanol ratios (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid to improve peak resolution .

- Validation :

| Parameter | Requirement |

|---|---|

| Linearity | R ≥ 0.999 |

| Precision | RSD ≤ 2% |

| LOD/LOQ | ≤0.1 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.